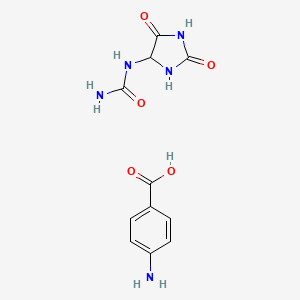

Allantoin PABA

Description

Properties

CAS No. |

4207-42-5 |

|---|---|

Molecular Formula |

C11H13N5O5 |

Molecular Weight |

295.25 g/mol |

IUPAC Name |

4-aminobenzoic acid;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C7H7NO2.C4H6N4O3/c8-6-3-1-5(2-4-6)7(9)10;5-3(10)6-1-2(9)8-4(11)7-1/h1-4H,8H2,(H,9,10);1H,(H3,5,6,10)(H2,7,8,9,11) |

InChI Key |

QWVSDCVMXDUGML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N.C1(C(=O)NC(=O)N1)NC(=O)N |

Origin of Product |

United States |

Allantoin: Foundational Academic Research Perspectives

Enzymatic Mechanisms and Interactions

The processing of allantoin (B1664786) enantiomers involves specialized enzymes with distinct structural and mechanistic properties.

For organisms to completely catabolize allantoin derived from both enzymatic and non-enzymatic sources, they require a way to convert the (R)-enantiomer into the biologically preferred (S)-enantiomer. This is accomplished by the enzyme allantoin racemase. nih.govwikipedia.org This enzyme catalyzes the interconversion of (S)-allantoin and (R)-allantoin. wikipedia.org

Allantoin racemase belongs to the aspartate/glutamate (B1630785) racemase superfamily. nih.govresearchgate.net Detailed structural and mechanistic studies, particularly on the enzyme from Klebsiella pneumoniae, have provided significant insights. The enzyme operates through a "two-base" mechanism, which typically involves two highly conserved cysteine residues in the active site. nih.gov Mutation of either of these cysteine residues to serine completely inactivates the enzyme. nih.gov The active site also features a polar pocket that interacts with the ureido tail of the allantoin molecule, correctly orienting the hydantoin (B18101) ring for the reaction. nih.gov The enzyme significantly accelerates the rate of racemization by facilitating proton exchange at the chiral carbon center, increasing the reaction velocity by several orders of magnitude compared to the spontaneous reaction. researchgate.netnih.gov

| Parameter | Value (Allantoin Racemase) | Significance |

|---|---|---|

| Enzyme Superfamily | Aspartate/Glutamate Racemase | Indicates a shared evolutionary origin and catalytic mechanism with other racemases. nih.govresearchgate.net |

| Catalytic Mechanism | Two-base mechanism | Involves two key active site residues (typically cysteines) for proton abstraction and donation. nih.gov |

| Kinetic Efficiency (kcat/KM) | ~5 x 10⁴ M⁻¹s⁻¹ to 6.0 x 10⁵ M⁻¹s⁻¹ | Demonstrates high efficiency in catalyzing the racemization of both (R)- and (S)-allantoin. nih.govnih.gov |

| Key Active Site Feature | Polar threonine pocket | Orients the ureido tail of allantoin to position the substrate for catalysis. nih.gov |

Allantoin Racemase: Structural and Mechanistic Insights

Quantum Mechanics/Molecular Mechanics (QM/MM) Investigations

Understanding the precise catalytic mechanism of enzymes at an atomic level requires sophisticated computational methods. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful tool for studying enzymatic reactions where bond-forming and bond-breaking events are central. nih.govnih.gov In this hybrid approach, the chemically active region of the enzyme's active site, where the substrate binds and the reaction occurs, is treated with high-accuracy quantum mechanics (QM). nih.govresearchgate.net The remainder of the enzyme and the surrounding solvent environment are described using the computationally less expensive molecular mechanics (MM) force fields. biorxiv.org This partitioning allows for a detailed and accurate investigation of the reaction mechanism, including the characterization of transition states and reaction energy barriers, which is not feasible with either method alone. nih.govbiorxiv.org

While specific QM/MM simulation studies focused exclusively on allantoinase are not extensively documented in publicly available literature, the methodology is well-suited to elucidate its catalytic action. Such investigations would model the hydrolysis of the five-membered hydantoin ring of allantoin. Key areas of focus for a QM/MM study on allantoinase would include:

Proton Transfer Events: Determining the specific residues that act as proton donors and acceptors during the cleavage of the amide bond.

Role of Metal Cofactors: Elucidating how the binuclear metal center in the active site polarizes the substrate and stabilizes charged intermediates throughout the reaction.

Substrate Binding and Orientation: Modeling how the active site residues position the allantoin molecule for nucleophilic attack by a water molecule.

By applying QM/MM methods, researchers can build a dynamic, atomic-level picture of the catalytic cycle of allantoinase, complementing experimental data from crystallography and kinetic studies. mdpi.com

Role of Active Site Residues and Cofactor Independence

The catalytic activity of allantoinase is critically dependent on the specific architecture of its active site and the presence of metal cofactors in many species. nih.gov Allantoinase belongs to the amidohydrolase superfamily and, in organisms like Escherichia coli, it functions as a dinuclear metalloenzyme. nih.govresearchgate.net

Crystal structure analysis of E. coli allantoinase has revealed a binuclear metal center embedded within the active site. nih.govnih.gov This center is essential for catalysis and is coordinated by several conserved amino acid residues. nih.gov Functional analyses have demonstrated that zinc is the crucial metal ion for catalytic activity and for ensuring the correct stereoselectivity for the (S)-allantoin substrate. nih.gov

Key Active Site Residues in E. coli Allantoinase

| Residue Type | Specific Residues Involved in Metal Coordination | Primary Role |

| Histidine | H59, H61, H186, H242 | Ligation of the two metal ions in the active site. |

| Carbamylated Lysine | Kcx146 | Forms a bridge between the two metal ions. |

| Aspartate | D315 | Participates in the assembly of the binuclear metal center. |

| Asparagine | Asn94 | Plays a crucial role in enzyme activity. |

| Serine | Ser317 | Plays a crucial role in enzyme activity. |

Data sourced from crystal structure and functional analyses of E. coli allantoinase. nih.govnih.gov

Interestingly, while many allantoinases are metal-dependent, some metal-independent versions have also been identified. researchgate.netmdpi.com For instance, a cofactor-independent allantoin racemase has been described, which utilizes cysteine or glutamate residues in a two-base mechanism to interconvert allantoin enantiomers. researchgate.net This highlights the evolutionary diversity of enzymes involved in purine (B94841) catabolism.

Allantoinase Activity and Purine Degradation Cascade

Allantoin is a key metabolic intermediate in the purine degradation pathway, a fundamental process for nitrogen recycling in most organisms, including plants, bacteria, and some animals. oup.comnih.govdtu.dk Purine nucleotides, the building blocks of nucleic acids, are catabolized to xanthine (B1682287), which is then oxidized to uric acid. nih.gov The subsequent steps involve the conversion of uric acid into allantoin.

Allantoinase (EC 3.5.2.5) is the enzyme that catalyzes the next crucial step in this cascade: the hydrolysis of allantoin to form allantoate. nih.govmdpi.comnih.gov This reaction involves the hydrolytic cleavage of the internal amide bond in the five-membered hydantoin ring of allantoin. researchgate.nethmdb.ca The resulting linear molecule, allantoate, is then further metabolized by other enzymes, such as allantoate amidohydrolase, to eventually release ammonium, which can be assimilated by the organism for the synthesis of other nitrogen-containing molecules. nih.govnih.gov

The purine degradation pathway is thus essential for remobilizing the nitrogen locked within the purine ring structure. oup.com In non-legume plants, this pathway serves as a primary route for nitrogen recycling. oup.com In tropical legumes, allantoin and allantoate, collectively known as ureides, are the principal compounds for transporting symbiotically fixed nitrogen from the root nodules to the shoots. oup.comnih.gov Therefore, the activity of allantoinase is a critical control point in the flow of nitrogen within these biological systems. mdpi.com

Interaction with Reactive Oxygen Species (ROS) Regulating Enzymes

In addition to its role in nitrogen metabolism, allantoin has been implicated in cellular responses to oxidative stress. While it may not be a potent direct scavenger of reactive oxygen species (ROS), evidence suggests that allantoin accumulation can indirectly mitigate oxidative damage by modulating the activity of ROS-regulating enzymes. oup.comresearchgate.net

Studies have shown that the application of allantoin can enhance the activity of key antioxidant enzymes. researchgate.netpjps.pk This leads to an improved capacity for scavenging harmful ROS and protecting cells from oxidative damage. sprchemical.com

Enzymes Modulated by Allantoin

| Enzyme | Function | Effect of Allantoin |

| Superoxide (B77818) Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Activity may be enhanced. pjps.pk |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Activity can be accelerated. researchgate.net |

| Ascorbate (B8700270) Peroxidase (APX) | Detoxifies hydrogen peroxide using ascorbate as a substrate. | Activity can be accelerated. researchgate.net |

| Glutathione Reductase (GR) | Reduces glutathione disulfide to the reduced form, glutathione. | Activity can be accelerated. researchgate.net |

The accumulation of allantoin, particularly under stress conditions that induce ROS production, appears to act as a signal that upregulates the plant's enzymatic antioxidant defense system. researchgate.netresearchgate.net This protective role is crucial for enhancing plant tolerance to various abiotic stresses. nih.gov

Molecular and Cellular Mechanism Studies (Excluding Clinical Outcomes)

Modulation of Plant Stress Responses: Jasmonate and Abscisic Acid Signaling Pathways

Allantoin is emerging as a significant signaling molecule in plants, particularly in orchestrating responses to abiotic stress. researchgate.netresearchgate.net Its role extends beyond simple nitrogen transport, directly influencing key phytohormone signaling pathways, namely those of abscisic acid (ABA) and jasmonic acid (JA). oup.comnih.gov

Research using Arabidopsis mutants has demonstrated that the accumulation of allantoin, for instance in plants lacking functional allantoinase, leads to an increase in the levels of ABA. nih.govnih.gov This activation of ABA metabolism occurs through at least two mechanisms:

Transcriptional Upregulation: Allantoin promotes the transcription of NCED3, a gene encoding a key enzyme in the ABA biosynthesis pathway. nih.gov

Post-translational Activation: It facilitates the activation of BG1, a β-glucosidase that hydrolyzes inactive, glucose-conjugated ABA into its active form. nih.gov

The elevated ABA levels subsequently trigger the jasmonate signaling pathway. oup.comresearchgate.net Specifically, allantoin-induced ABA production activates MYC2, a master transcription factor in JA signaling. nih.gov This crosstalk between the ABA and JA pathways, mediated by allantoin, results in the expression of numerous stress-responsive genes, ultimately enhancing the plant's tolerance to environmental challenges like drought and high salinity. researchgate.netnih.gov

Regulation of Nitrogen Metabolism in Plant Systems

Allantoin plays a central and well-established role in the nitrogen economy of many plants. researchgate.net As a ureide, along with allantoate, it serves as a highly efficient molecule for nitrogen storage and long-distance transport due to its high nitrogen-to-carbon ratio. oup.comnih.gov This is particularly prominent in nitrogen-fixing legumes, where ureides constitute up to 90% of the total nitrogen transported from the root nodules to the aerial parts of the plant. nih.govnih.gov

In non-leguminous plants, the purine catabolic pathway, which produces allantoin, is a vital housekeeping process for recycling nitrogen from the turnover of purines. oup.comnih.gov Under conditions of nitrogen limitation, the degradation of purines is enhanced to remobilize nitrogen for growth and development. sprchemical.com Allantoin can support plant and seedling growth as a sole nitrogen source, although growth may be slower compared to more readily available forms like ammonium or nitrate. nih.gov

Molecular Interactions within Extracellular Matrix Remodeling

Allantoin's role in tissue regeneration is significantly linked to its interactions within the extracellular matrix (ECM), the intricate network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Research suggests that allantoin modulates the wound healing process by influencing the inflammatory response and stimulating fibroblastic proliferation and the synthesis of extracellular matrix components scielo.brresearchgate.net.

One of the key proposed actions of allantoin is its ability to increase the water content of the extracellular matrix drugbank.comnih.gov. This hydrating effect is crucial for maintaining the viscoelasticity and integrity of the tissue, creating a favorable environment for cellular activities essential for repair. By promoting hydration, allantoin may help to improve the density of the intercellular cement, which is vital for skin barrier function researchgate.net.

Furthermore, allantoin appears to directly stimulate the activity of fibroblasts, the primary cells responsible for producing ECM components. This stimulation leads to an increased synthesis of collagen and elastin, which are fundamental for the structural integrity and elasticity of new tissue researchgate.net. The well-formed collagen fibers observed in histological analyses of wounds treated with allantoin support its effectiveness in promoting fibroblast proliferation and ECM synthesis scielo.br. The process of ECM remodeling involves a delicate balance of synthesis and degradation, and allantoin's influence on fibroblast activity is a key factor in tipping this balance towards tissue formation and repair mdpi.comnih.gov.

In Vitro Studies on Cellular Proliferation and Tissue Regeneration Mechanisms

In vitro studies provide direct evidence of allantoin's effects at the cellular level, particularly concerning cell proliferation and migration, which are critical stages in tissue regeneration mdpi.com. The mechanism of action involves stimulating the proliferation of fibroblasts and epithelial cells, which accelerates the formation of new tissue scielo.brresearchgate.netnih.gov.

Scratch assays, a common in vitro method to study cell migration and wound healing, have demonstrated allantoin's efficacy. In these assays, a "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. Studies using normal human dermal fibroblasts (NHDF) have utilized allantoin as a positive control, confirming its ability to stimulate cell migration and proliferation mdpi.com. For instance, some herbal extracts have been shown to induce wound closure at rates comparable to or even exceeding that of allantoin mdpi.com.

Table 1: Summary of Allantoin's Effects in In Vitro Models of Tissue Regeneration

| Cell Type | Assay | Observed Effect | Reference |

|---|---|---|---|

| Normal Human Dermal Fibroblasts (NHDF) | Scratch Assay | Used as a positive control for stimulating cell migration and proliferation. | mdpi.com |

| Fibroblasts | General Cell Culture | Stimulates fibroblastic proliferation and synthesis of extracellular matrix. | scielo.brresearchgate.net |

| Various | Histological Analysis | Modulates inflammatory response and promotes epithelial stimulation. | scielo.br |

Advanced Analytical Methodologies for Allantoin Quantification and Characterization

Accurate quantification and characterization of allantoin in various matrices, from pharmaceutical formulations to biological samples, require sophisticated analytical techniques. Due to its high polarity, allantoin presents unique challenges for traditional chromatographic methods.

Chromatographic Separation Techniques

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a highly suitable technique for the analysis of polar compounds like allantoin, which are poorly retained in reversed-phase chromatography researchgate.netnih.gov. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of hydrophilic analytes nih.gov.

The coupling of HILIC with tandem mass spectrometry (MS/MS) provides a highly sensitive and specific method for allantoin quantification researchgate.net. This approach, HILIC-LC-MS/MS, has been successfully validated for measuring allantoin in complex biological matrices such as plasma, urine, and synovial fluid researchgate.net. The use of stable isotope dilution in conjunction with HILIC-MS/MS helps to minimize matrix effects and ensures accurate quantification researchgate.net. Various HILIC stationary phases, including amide and diol-type columns, have been effectively used for the separation of allantoin researchgate.netnih.gov.

Table 2: Example of HILIC-LC-MS/MS Method for Allantoin Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | XBridge BEH Amide (2.1 × 150 mm, 3.5 μm) | researchgate.net |

| Mobile Phase A | 0.1% formic acid–ACN (5:95) | researchgate.net |

| Mobile Phase B | 0.1% formic acid–ACN (50:50) | researchgate.net |

| Elution | Gradient | researchgate.net |

| Mass Spectrometry | ||

| Detection | Multiple reaction monitoring (MRM) using a triple quadrupole mass spectrometer. | researchgate.net |

While challenging, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed for the analysis of allantoin, particularly in pharmaceutical formulations where it is often combined with other active ingredients. The primary difficulty lies in the very polar nature of allantoin, which leads to poor retention on nonpolar stationary phases like octadecylsilyl (ODS or C18) columns google.com.

Despite this limitation, several stability-indicating RP-HPLC methods have been successfully developed and validated for the simultaneous estimation of allantoin along with other compounds such as hydroquinone and tretinoin in cream formulations semanticscholar.orgsemanticscholar.orgijpsdronline.comresearchgate.net. These methods typically employ a C18 column and a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier like methanol (B129727) semanticscholar.orgsemanticscholar.orgijpsdronline.com. The pH of the mobile phase is a critical parameter that is carefully controlled to achieve adequate separation semanticscholar.orgijpsdronline.com.

Table 3: Representative RP-HPLC Method for Simultaneous Estimation of Allantoin

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil C18 (4.6mm I.D. × 250mm, 5µm) | semanticscholar.orgsemanticscholar.orgijpsdronline.com |

| Mobile Phase | Buffer (0.05M Potassium dihydrogen ortho phosphate (B84403), pH 3.5) : Methanol (70:30% V/V) | semanticscholar.orgsemanticscholar.orgijpsdronline.com |

| Flow Rate | 1 mL/min | semanticscholar.orgsemanticscholar.orgijpsdronline.com |

| Detection | UV at 223 nm | semanticscholar.orgsemanticscholar.orgijpsdronline.com |

Allantoin possesses an asymmetric carbon atom, meaning it exists as two enantiomers, (R)- and (S)-allantoin doaj.org. The (S)-enantiomer is the form that predominates in plants doaj.org. The separation of these enantiomers is essential for studying their specific biological activities and for quality control, as racemization can occur during manufacturing processes doaj.org.

Chiral chromatography is the primary technique for separating enantiomers nih.govnih.govntu.edu.sg. For allantoin, zwitterionic Cinchona alkaloid-based chiral stationary phases (CSPs) have proven effective doaj.org. Using columns such as CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-), baseline separation of allantoin enantiomers can be achieved in under 15 minutes. A notable feature of these "pseudo-enantiomeric" chiral selectors is the inversion of the enantiomer elution order when switching between the two columns under identical conditions doaj.org. Molecular dynamics simulations suggest that the separation mechanism involves the formation of hydrogen bonds between the analyte and the CSP doaj.org. Additionally, an enantioselective HPLC method using an amylose-based chiral stationary phase has been developed, allowing for the determination of the racemic nature of allantoin in natural samples like snail slime nih.gov.

Table 4: Chiral Chromatography Methods for Allantoin Enantioseparation

| Stationary Phase Type | Column Example | Mobile Phase Example | Key Finding | Reference |

|---|---|---|---|---|

| Zwitterionic Cinchona Alkaloid-based CSP | CHIRALPAK® ZWIX(+) / ZWIX(-) | Acetonitrile (B52724)/methanol/water/acetic acid (96:2:2:0.1, v/v/v/v) | Achieved near-baseline separation; inversion of elution order between the two columns. | doaj.org |

| Amylose-based CSP | Lux® 3 μm i-Amilose-3 | Acetonitrile/water/methanol/formic acid (90:5:5:0.1 v/v/v/v) | Determined the racemic nature of allantoin in snail slime; established (S)<(R) elution order. | nih.gov |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the qualitative and quantitative analysis of allantoin, providing insights into its molecular structure, functional groups, and concentration in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H qNMR) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis of allantoin. Quantitative ¹H NMR (¹H qNMR) has been developed as a rapid, sensitive, and reliable method for the determination of allantoin content. nih.govkoreascience.krnih.gov This technique bases quantification on the ratio of the integral of a specific allantoin proton signal to that of a known amount of an internal standard. nih.govkoreascience.kr

A developed ¹H qNMR method was validated for its specificity, linearity, sensitivity, precision, and recovery. nih.govkoreascience.krnih.gov The linearity of the method was established over a concentration range of 62.5 to 2000 µg/mL. nih.govkoreascience.kr Key validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 62.5 - 2000 µg/mL |

| Limit of Detection (LOD) | 4.63 µg/mL |

| Limit of Quantification (LOQ) | 14.03 µg/mL |

| Precision (RSD%) | 0.02 - 0.26% |

| Recovery | 86.35 - 92.11% |

This table presents the validation parameters for a ¹H qNMR method for allantoin quantification. nih.govkoreascience.kr

The characteristic proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for allantoin have also been reported, aiding in its identification. researchgate.netresearchgate.net

| Nucleus | Chemical Shift (δ) |

| ¹H | 10.53 (1H, s), 8.05 (1H, s), 6.88 (1H, d, J = 8.1), 5.78 (2H, s), 5.24 (1H, dd, J = 8.1, 2.1) |

| ¹³C | 173.22, 157.00, 156.41, 62.06 |

This table displays the ¹H and ¹³C NMR chemical shifts for allantoin. researchgate.net

Ultraviolet-Visible (UV-Vis) and Derivative Spectrophotometry (UVDS)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of allantoin. Allantoin exhibits a strong absorption peak in the UV region. researchgate.net In methanol or ethanol, allantoin absorbs strongly at a wavelength of 280 nm. ijcmas.com Another study notes a strong absorption peak at 265 nm. researchgate.net For analytical purposes in HPLC, detection wavelengths between 200 nm and 220 nm are also utilized. google.comjasco-global.com

Derivative spectrophotometry, specifically second-order derivative UV spectrophotometry (UVDS), has been employed to enhance the specificity of allantoin determination in complex matrices like pharmaceutical and cosmetic formulations. nih.govresearchgate.net This method effectively eliminates spectral interference from other components and degradation products. nih.gov Using the second-order derivative spectrum, absorbance measurements at 266.6 nm showed linearity in the allantoin concentration range of 50-300 μg/mL. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in the allantoin molecule. The FTIR spectrum of allantoin displays characteristic absorption bands corresponding to its various vibrational modes. researchgate.netresearchgate.net These bands confirm the presence of key functional groups such as N-H, C=O, and C-N.

| Wavenumber (cm⁻¹) | Assignment |

| 3438 (s), 3342 (s) | N-H stretching |

| 3219 (wd), 3062 (wd) | N-H stretching |

| 1782, 1718 | C=O stretching (imidazole ring) |

| 1720 (vs) | C=O stretching |

| 1663 (s), 1660 | C=O stretching (amide) |

| 1532 (s) | N-H bending |

This table lists the characteristic FTIR absorption bands for allantoin and their corresponding functional group assignments. (s = strong, vs = very strong, wd = weak) researchgate.netresearchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Elucidation and Quantification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique used for the structural elucidation and quantification of allantoin. nih.gov In positive ion mode, allantoin is detected as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 159. nih.gov Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 159 reveals characteristic fragment ions. The primary transition monitored for quantification is 159 > 116, with a secondary transition of 159 > 61 used as a qualifier. nih.gov Another study identified a major fragment at m/z 114.0296 from a precursor ion of m/z 157.0315. researchgate.net This technique, often coupled with liquid chromatography (LC), provides a highly specific and sensitive method for determining allantoin in various biological and pharmaceutical samples. researchgate.netnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a | 8.013 (2) Å |

| b | 5.1458 (15) Å |

| c | 14.770 (4) Å |

| V | 608.1 (3) ų |

| Z | 4 |

This table summarizes the crystallographic data for allantoin obtained from single-crystal X-ray diffraction. researchgate.net

Computational and Theoretical Modeling of Allantoin

Computational and theoretical modeling, particularly using Density Functional Theory (DFT), has been applied to investigate the electronic and thermodynamic properties of allantoin and its derivatives. scispace.commdpi.com DFT calculations, for instance at the B3LYP/6–311G++(d,p) level of theory, can be used to compute properties such as ionization potential, electron affinity, HOMO-LUMO gap, enthalpy, and entropy. scispace.com These theoretical studies complement experimental data by providing a deeper understanding of the molecule's reactivity and stability. scispace.com

Furthermore, computational methods are employed to simulate spectroscopic data. Time-dependent DFT (TD-DFT) can predict the UV-visible absorption spectra of molecules. scispace.comresearchgate.net For an allantoin derivative, TD-DFT calculations at the B3LYP/6–31G+(d,p) level showed a major absorption band at λmax = 299.01 nm in chloroform, which was in close agreement with the experimental value. scispace.com Similarly, DFT calculations have been used to simulate ¹H and ¹³C NMR spectra, with functionals like B3LYP/6–31G(d,p) and MPW1PW91/6–31G+(d,p) showing good correlation with experimental data. scispace.com

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

No peer-reviewed studies were found that have conducted Density Functional Theory (DFT) calculations on the Allantoin PABA complex. Such studies would be necessary to determine its electronic properties, such as HOMO-LUMO energy gaps, and to elucidate its structural characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Tautomeric Equilibria

There is no available research that has employed molecular dynamics simulations to analyze the conformational landscape or tautomeric equilibria of the this compound complex. These simulations are crucial for understanding the dynamic behavior of the molecule in various environments.

Molecular Docking Simulations for Protein-Ligand Interactions

Scientific literature lacks any molecular docking studies involving the this compound complex to predict its binding affinity and interaction with specific protein targets.

Electrostatic Fingerprint Calculations for Active Site Analysis

No studies have been published that utilize electrostatic fingerprint calculations to analyze the active site interactions of the this compound complex.

Synthetic Chemistry and Derivatization Strategies for Allantoin

The synthesis of Allantoin itself is well-documented; however, specific synthetic strategies for the this compound complex are not described in the available scientific literature.

Catalytic Synthesis Approaches (e.g., Phosphorous Acid Catalysis)

There are no published catalytic synthesis methods, including those utilizing phosphorous acid catalysis, that are specifically applied to the formation of the this compound complex.

Structural Modification and Analogue Synthesis

The development of allantoin derivatives and analogues is a significant area of research focused on enhancing its therapeutic properties or combining its effects with other active molecules. The amphoteric nature of allantoin, possessing both acidic and basic characteristics, allows it to form salts and complexes with various chemical substances. akema.itakema.it This reactivity is fundamental to the creation of compounds like Allantoin p-aminobenzoic acid (PABA), where allantoin is complexed with another active molecule to potentially synergize their activities. akema.itakema.it

Research into the structural modification of allantoin primarily revolves around the synthesis of new salts, complexes, and derivatives rather than altering its core hydantoin ring structure. The goal is often to improve solubility, enhance stability, or create a multifunctional compound that delivers the benefits of allantoin alongside another agent.

The synthesis of allantoin itself can be achieved through several methods, which provides the foundational material for creating these derivatives. Common synthetic routes include the condensation of glyoxylic acid and urea chemicalbook.comgoogle.com or the oxidation of uric acid. longchangchemical.com A notable process involves the reaction of methyl glyoxylate methyl hemiacetal with urea in a two-stage pH-adjusted process to yield high-purity allantoin. google.com

Para-aminobenzoic acid (PABA) is recognized as a versatile building block in pharmaceutical chemistry due to the reactivity of its amino and carboxyl functional groups. nih.govmdpi.comnih.gov These sites allow for a wide range of chemical modifications, including acylation, esterification, and the formation of Schiff bases, leading to a vast library of derivatives with diverse biological applications. nih.govmdpi.com The synthesis of PABA analogues is a robust field, demonstrating the potential for creating numerous variants that could be complexed with allantoin. researchgate.net

The synthesis of this compound analogues would, therefore, be theoretically based on these established principles: either by modifying the PABA molecule before complexation with allantoin or by exploring different salt or co-crystal formations between allantoin and pre-synthesized PABA derivatives.

Research Findings on Allantoin and PABA Derivatives

Detailed research has led to the development of various allantoin derivatives where the allantoin molecule is combined with other substances. These serve as examples of the types of complexes that can be formed.

Table 1: Examples of Allantoin Derivatives

| Derivative Name | Partner Compound/Moiety | Key Structural Feature |

|---|---|---|

| Alcloxa | Aluminum Chlorhydroxy | Salt/complex formation |

| Aldioxa | Aluminum Dihydroxy | Salt/complex formation |

| Allantoin Ascorbate | Ascorbic Acid | Salt/complex formation |

| Allantoin Biotin | Biotin | Covalent or complex linkage |

Similarly, the structural versatility of PABA has been extensively exploited to synthesize a multitude of analogues for various applications.

Table 2: Representative Classes of PABA Analogues

| Analogue Class | Synthetic Modification | Example Reactant |

|---|---|---|

| Esters | Esterification of the carboxyl group | Various alcohols |

| Amides | Acylation of the amino group | Acetic anhydride (B1165640) |

| Schiff Bases | Condensation of the amino group | Aromatic aldehydes |

| Hydrazides | Reaction of PABA-esters with hydrazine | Hydrazine |

The synthesis of novel this compound analogues would involve combining these two fields of research: preparing structurally modified PABA molecules and subsequently complexing them with allantoin. This approach allows for the fine-tuning of the final compound's physicochemical and therapeutic properties.

Para Aminobenzoic Acid Paba : Foundational Academic Research Perspectives

Biosynthesis and Metabolic Pathways

The biosynthesis of PABA is a critical pathway in many microorganisms and plants, intricately linked to primary metabolic routes. It serves as a branch point from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.

Role as a Precursor in Folic Acid Synthesis in Microorganisms

PABA is a fundamental building block in the de novo synthesis of folates (a class of B vitamins) in a wide range of bacteria, fungi, and plants. researchgate.netresearchgate.net Folates are essential coenzymes that mediate the transfer of one-carbon units, which are crucial for the synthesis of nucleotides (purines and thymidine) and certain amino acids, such as methionine. nih.gov

The folic acid molecule is a conjugate of three distinct moieties: a pteridine (B1203161) ring, PABA, and a glutamate (B1630785) residue. longdom.org In the microbial folate synthesis pathway, PABA is enzymatically incorporated to form dihydropteroate (B1496061), a direct precursor to dihydrofolic acid (DHF). britannica.comnih.gov DHF is subsequently reduced to the biologically active form, tetrahydrofolic acid (THF). nih.gov Microorganisms that synthesize their own folate are dependent on a steady supply of PABA, highlighting its critical role in cellular proliferation and survival. britannica.com Humans, lacking the enzymatic machinery for de novo folate synthesis, must obtain it from their diet, rendering the microbial folate pathway an attractive target for antimicrobial agents. researchgate.net

Chorismate Pathway Involvement in PABA Biosynthesis

The biosynthesis of PABA originates from the shikimate pathway, a central metabolic route in microorganisms and plants for the production of aromatic compounds. researchgate.netpatsnap.com The branch point for PABA synthesis is the molecule chorismate. researchgate.netwikipedia.org The conversion of chorismate to PABA is a two-step enzymatic process in many bacteria, such as Escherichia coli. researchgate.netnih.gov

The initial step involves the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). This reaction is catalyzed by aminodeoxychorismate synthase, which is a complex of two proteins, PabA and PabB. nih.gov PabA functions as a glutaminase, providing an amino group from glutamine, which is then transferred to chorismate by PabB. In the subsequent step, ADC lyase (PabC) catalyzes the elimination of pyruvate (B1213749) from ADC and the aromatization of the ring to yield PABA. In some microorganisms, such as Corynebacterium efficiens, the genes pabA and pabB are fused, encoding a single bifunctional protein.

| Step | Substrate | Enzyme(s) | Product | Gene(s) |

|---|---|---|---|---|

| 1 | Chorismate + Glutamine | Aminodeoxychorismate synthase (PabA + PabB) | 4-amino-4-deoxychorismate (ADC) + Glutamate + Pyruvate | pabA, pabB |

| 2 | 4-amino-4-deoxychorismate (ADC) | ADC lyase (PabC) | Para-Aminobenzoic Acid (PABA) + Pyruvate | pabC |

Enzymatic Mechanisms and Interactions

The central role of PABA in microbial metabolism has led to extensive research into the enzymes that synthesize and utilize it, as well as the mechanisms by which these enzymes can be inhibited.

Inhibition of Dihydropteroate Synthase by Structural Analogues

The enzyme dihydropteroate synthase (DHPS) is a key component of the folate biosynthesis pathway, responsible for catalyzing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate. britannica.com Due to its essential role in microbial folate synthesis and its absence in humans, DHPS is a primary target for antimicrobial drugs.

Sulfonamides are a class of synthetic antimicrobial agents that are structural analogues of PABA. researchgate.net They act as competitive inhibitors of DHPS, binding to the PABA-binding site on the enzyme. This competitive inhibition prevents the normal utilization of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. britannica.com The resulting folate deficiency halts nucleotide synthesis and leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria. britannica.com The efficacy of sulfonamides underscores the critical nature of the enzymatic reaction involving PABA in microbial survival.

| Enzyme | Natural Substrate | Inhibitor Class | Mechanism of Action | Outcome |

|---|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Para-Aminobenzoic Acid (PABA) | Sulfonamides | Competitive inhibition at the PABA-binding site | Blockage of folate synthesis, leading to bacteriostasis |

Role as a Co-factor or Co-enzyme in Specific Biochemical Conversions

While PABA is primarily known as a precursor to the coenzyme folic acid, research has also identified its role as a precursor in the biosynthesis of another vital coenzyme, Coenzyme Q (ubiquinone). nih.gov Coenzyme Q is a lipid-soluble molecule that functions in the mitochondrial electron transport chain, playing a crucial role in cellular respiration and ATP production.

In the yeast Saccharomyces cerevisiae, it has been demonstrated that PABA can serve as an alternative precursor to 4-hydroxybenzoate (B8730719) (4HB) for the benzoquinone ring of Coenzyme Q. nih.gov This finding indicates a broader role for PABA in the synthesis of essential coenzymes beyond folate. The pathway involves the prenylation of PABA to form prenyl-pABA, which is then further modified to produce Coenzyme Q. nih.gov This dual role of PABA as a precursor for two distinct and essential coenzymes highlights its metabolic significance in certain organisms.

Mechanism of Action as a UV Filter (Chemical Energy Dissipation)

Para-aminobenzoic acid (PABA) historically served as a primary active ingredient in sunscreens due to its efficacy as a UVB absorber. wikipedia.org Its mechanism of action as a UV filter is rooted in its molecular structure, which allows for the absorption of high-energy ultraviolet radiation and its subsequent dissipation as thermal energy, thereby preventing the harmful rays from penetrating the skin and causing cellular damage. patsnap.com

The key to PABA's UV-filtering capability lies in its chemical structure, featuring an amino group and a carboxyl group attached to a benzene (B151609) ring in the para position. wikipedia.org This arrangement facilitates electron delocalization across the molecule. When PABA is exposed to UV radiation in the UVB spectrum (wavelengths between 290 and 320 nm), the molecule absorbs a photon of light. wikipedia.org This absorption excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). wikipedia.org The absorbed energy is then rapidly dissipated as heat through molecular vibrations and other photophysical processes, returning the molecule to its ground state without undergoing significant chemical degradation. patsnap.com This cycle of absorption and harmless dissipation allows PABA to function as an effective chemical sunscreen agent.

Photochemical studies have investigated the stability of PABA under different UV ranges. It has been found to be stable under UVA (355 nm) irradiation but can dissociate into 4-aminylbenzoic acid (the PABA radical) upon exposure to UVB (>280 nm) and UVC (266 nm and 213 nm) radiation. mdpi.com

The UV absorption maxima of PABA have been measured in various organic solvents, with values ranging from 280.9 nm in n-butyl acetate (B1210297) to 289.0 nm in methanol (B129727) and ethanol. mdpi.com In aqueous solution, PABA exhibits an absorption maximum around 260 nm. mdpi.com

Molecular Mechanisms (Excluding Clinical Outcomes)

Antioxidant Properties and Free Radical Scavenging Mechanisms

Beyond its role as a UV filter, para-aminobenzoic acid exhibits notable antioxidant properties through its capacity to scavenge reactive oxygen species (ROS). biomedres.us Research has demonstrated that PABA can effectively scavenge certain free radicals, which may contribute to its protective effects against oxidative stress. patsnap.comresearchgate.net

Studies have shown that PABA is a potent scavenger of hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hypochlorous acid (HOCl). biomedres.usresearchgate.net Electron spin resonance studies have confirmed the reaction of PABA with hydroxyl radicals. researchgate.net One study demonstrated that a 1.0 mM concentration of PABA provided 58% protection against DNA damage caused by a Fenton-type reaction system enhanced by UV radiation. researchgate.net This protective effect is linked to its radical-scavenging ability, as PABA itself does not absorb UVA radiation where such damages can be potentiated. biomedres.us

The antioxidant mechanism of PABA involves the donation of a hydrogen atom from its amino group to neutralize free radicals, thereby terminating the damaging chain reactions they can initiate. However, it has been noted that PABA does not appear to scavenge superoxide (B77818) anions (O₂⁻) or react with hydrogen peroxide (H₂O₂). researchgate.net The antioxidant properties of PABA and its derivatives, such as in PABA-functionalized peptide dendrimers, have been shown to be effective in in vitro tests like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and 1,1'-diphenyl-2-picrylhydrazyl (DPPH) assays. nih.govnih.gov

Interference with Bacterial Metabolic Pathways

Para-aminobenzoic acid plays a critical role in the metabolic pathways of many microorganisms, serving as an essential precursor for the synthesis of folic acid (vitamin B9). wikipedia.orgpatsnap.com Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. wikipedia.orgasm.org This synthesis pathway is a key target for antimicrobial agents.

The enzyme dihydropteroate synthase is responsible for incorporating PABA into dihydropteroate, a precursor to folic acid. patsnap.com This pathway is vital for bacterial growth and replication, as folic acid is necessary for the synthesis of nucleotides and certain amino acids. patsnap.com

The structural similarity of sulfonamide antibiotics to PABA allows them to act as competitive inhibitors of dihydropteroate synthase. nih.gov By binding to the active site of the enzyme, sulfonamides block the utilization of PABA, thereby halting folic acid synthesis and exerting a bacteriostatic effect on the bacteria. patsnap.com This interference with a crucial metabolic pathway is a classic example of antimetabolite action in chemotherapy.

Furthermore, some studies suggest that PABA itself can exhibit antibacterial properties, and in combination with certain antibiotics, it may exert a synergistic effect against various bacterial strains. researchgate.net The biosynthesis of PABA from chorismate is catalyzed by the enzymes PabA, PabB, and PabC in organisms like E. coli. asm.orgnih.gov The inhibition of these enzymes presents another avenue for antibacterial intervention. nih.gov

Advanced Analytical Methodologies for PABA Quantification and Characterization

Chromatographic Techniques for Separation and Analysis

A variety of chromatographic techniques have been developed for the quantification and analysis of PABA and its metabolites in diverse matrices, including biological fluids, pharmaceutical preparations, and plant tissues. jfda-online.comnih.govnih.gov High-performance liquid chromatography (HPLC) is a widely used method, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. jfda-online.comnih.gov

An HPLC-UV method can be used to quantify PABA in various samples, though its precision and recovery can sometimes be lower compared to other methods depending on the sample matrix. jfda-online.com For instance, in multivitamin products and cereals, a colorimetric method was found to be superior in reproducibility and recovery, while in animal tissues, HPLC-UV is preferred to avoid interferences. jfda-online.com

For more sensitive and selective analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. nih.govrsc.org An LC-MS/MS method has been validated for the simultaneous quantification of PABA and N,N-dimethylamino-2-propanol (DIP) in human plasma, utilizing a protein precipitation step for sample preparation. rsc.org Another LC-MS/MS method was developed to measure free and total PABA in plants, where total PABA is determined after acid hydrolysis to release PABA from its glucose ester conjugate. nih.gov

The following table summarizes key parameters from a representative HPLC method for PABA analysis:

| Parameter | Value |

| Column | Eclipse XDB-C18, 5 µm, 4.6x150mm |

| Mobile Phase A | 0.1% formic acid in H₂O |

| Mobile Phase B | 0.1% formic acid in MeOH |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Retention Time | ~4.9-6.0 minutes |

| Data sourced from an HPLC assay protocol for PABA in E. coli. igem.org |

Spectroscopic Characterization (e.g., UV-Vis Spectroscopy)

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental for the characterization and quantification of PABA. The UV spectrum of PABA is characterized by a strong absorption band in the UVB region, which is the basis for its use as a sunscreen. patsnap.com

In methanol, PABA exhibits an absorption peak at approximately 280 nm. sphinxsai.com The exact maximum absorption wavelength can vary depending on the solvent, ranging from 280.9 nm to 289.0 nm in different organic solvents. mdpi.com The photophysical properties of PABA and its derivatives are also pH-dependent. nih.gov

Spectrophotometric methods for PABA quantification often involve derivatization to produce a colored compound that can be measured in the visible range. One such method is based on the charge-transfer complexation reaction of PABA with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). sphinxsai.comresearchgate.net This reaction forms a highly colored complex with a maximum absorbance at 474 nm, allowing for sensitive quantification. sphinxsai.comresearchgate.net Beer's law has been shown to be obeyed over a concentration range of 5-90 µg/ml for this method. sphinxsai.com

Another common spectrophotometric technique involves the diazotization of PABA's primary amino group, followed by a coupling reaction with a chromogenic agent like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a stable azo dye, which is then quantified. sphinxsai.comresearchgate.net

Fluorescence spectroscopy is another tool used to study PABA. In a neutral solution, PABA exhibits fluorescence with an excitation maximum at 280 nm and an emission maximum at 340 nm, a property that has been utilized for its quantification in various samples. jfda-online.comresearchgate.net

| Spectroscopic Method | Wavelength (λmax) | Application |

| UV-Vis Spectroscopy (in Methanol) | ~280 nm | Characterization, UV-filter analysis |

| UV-Vis Spectroscopy (Charge-transfer complex with DDQ) | 474 nm | Quantification |

| UV-Vis Spectroscopy (Azo dye formation) | 525 nm | Quantification |

| Fluorescence Spectroscopy | Ex: 280 nm, Em: 340 nm | Quantification |

| Data sourced from various spectrophotometric and fluorimetric studies. jfda-online.comsphinxsai.comresearchgate.netresearchgate.net |

Radiosynthesis and Isotopic Labeling for Metabolic Tracing (e.g., Carbon-11 Labeled PABA)

The use of isotopic labeling is a critical technique for tracing the metabolic fate of molecules within biological systems. Para-aminobenzoic acid (PABA) has been successfully radiolabeled with the short-lived positron-emitting isotope Carbon-11 ([¹¹C]) to create a radiotracer for Positron Emission Tomography (PET) imaging. acs.orgnih.gov This technique allows for the noninvasive, in vivo study of physiological and molecular pathways. acs.org The short half-life of ¹¹C (approximately 20.4 minutes) is advantageous for clinical studies as it allows for multiple scans in the same subject on the same day and results in lower radiation exposure for the patient. nih.govnih.gov

The production of ¹¹C is typically achieved in a cyclotron by the proton bombardment of nitrogen gas, yielding [¹¹C]CO₂ or [¹¹C]CH₄. nih.gov These primary products are then used to synthesize more complex ¹¹C-building blocks for radiolabeling molecules like PABA. nih.gov Preclinical studies involving [¹¹C]PABA have been conducted in rats and rabbits, demonstrating its utility for functional renal imaging. nih.gov Dynamic PET scans showed rapid accumulation of [¹¹C]PABA in the renal cortex, followed by swift excretion, providing high-quality spatiotemporal images of kidney function. nih.gov A first-in-human study confirmed these findings, showing that [¹¹C]PABA was safe, well-tolerated, and provided clear delineation of the renal cortex, medulla, and pelvis. nih.gov The fast renal excretion and low background signal suggest [¹¹C]PABA is a promising radiotracer for functional renal imaging. nih.gov

Beyond Carbon-11, other isotopes are used to label PABA for various research purposes. Deuterium-labeled PABA (PABA-d₄) serves as a stable isotope tracer for quantitation in drug development and metabolic studies. medchemexpress.com Additionally, tritium (B154650) ([³H]) and Carbon-14 ([¹⁴C]) have been used in binding isotope effect (BIE) measurements to probe the interactions of PABA with enzymes like dihydropteroate synthase. nih.gov These isotopic tracers are indispensable tools for assessing metabolic fluxes and distinguishing biologically derived metabolites from experimental noise. eurisotop.com The incorporation of the potassium salt of PABA into foods, and its subsequent measurement in urine, has also been used as a reliable method to monitor compliance with dietary regimens during metabolic balance studies. nih.gov

Computational and Theoretical Modeling of PABA

Computational modeling has become an essential tool for understanding the intricate interactions between substrates like PABA and their enzymes, as well as for designing novel inhibitors. nih.govmdpi.com Dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms, is a primary target for antimicrobial drugs and has been extensively studied using these methods. nih.govebi.ac.uk Molecular docking and other computational techniques are used to predict how PABA and its analogues, such as sulfonamides, bind to the active site of DHPS. nih.govresearchgate.net

These models provide insights into the binding energies and specific amino acid residues involved in the interaction. nih.govresearchgate.net For instance, computational studies combined with binding isotope effects and density functional theory calculations have been used to compare the PABA binding sites of DHPS from different organisms, such as Staphylococcus aureus and Plasmodium falciparum. nih.gov Such studies revealed that the binding site in the P. falciparum enzyme presents a more sterically constrained vibrational environment for PABA. nih.gov Furthermore, molecular dynamics simulations have been employed to investigate allosteric inhibition, where an inhibitor binds to a site remote from the active site—such as the dimer interface of DHPS—and induces conformational changes that affect substrate binding or product release. acs.org These computational approaches are integral to structure-based drug design, helping to identify and optimize new enzyme inhibitors. mdpi.com

Theoretical and computational chemistry provides powerful methods to investigate the photochemical behavior of PABA, particularly its role as a UV filter and the mechanisms of its photodegradation. chemrxiv.org Simulations are used to understand the pathways through which PABA dissipates absorbed photochemical energy. chemrxiv.orgarxiv.org Upon UV irradiation, PABA can become electronically excited, and computational models help to elucidate the subsequent relaxation processes, including potential photodamaging reactions. chemrxiv.orgmdpi.com

Theoretical evidence suggests that PABA can spontaneously intercalate into DNA strands, leading to π-π stacking interactions with nucleobases. chemrxiv.org This interaction effectively couples the excited states of PABA and DNA, altering the optical properties of the DNA molecule. chemrxiv.org Transition density matrix analysis indicates that while the absorption spectrum is dominated by excitons, numerous dark charge-separated states are also present. chemrxiv.org Simulations suggest that PABA→DNA charge transfer states are more energetically accessible and potentially longer-lived than charge transfers between nucleobases, which may explain the formation of photoadducts between PABA and DNA. chemrxiv.org Photolysis studies have confirmed that UVB and UVC irradiation can cause PABA to dissociate, forming a 4-aminylbenzoic acid radical through the loss of an amino hydrogen atom. mdpi.com The confirmation of this radical intermediate supports proposed mechanisms for PABA's potential to form adducts with DNA components like thymine. mdpi.com

Synthetic Chemistry and Derivatization Strategies for PABA

Para-aminobenzoic acid is a versatile building block in synthetic chemistry due to its two functional groups, the amino and carboxylic acid groups, which allow for a wide range of chemical modifications. nih.govmdpi.com Industrial preparation of PABA is primarily achieved through two main routes: the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid. wikipedia.org A common laboratory-scale synthesis involves the protection of the amino group of p-toluidine (B81030) via acetylation, followed by the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate, and a final deprotection step. youtube.com

The derivatization of PABA often involves reactions targeting its functional groups. nih.gov

Esterification : The carboxyl group can undergo esterification by reacting with various alcohols in the presence of an acid catalyst, such as sulfuric acid, to form PABA esters. nih.govscholarsresearchlibrary.comnih.gov

Amidation : The amino group can be acylated with reagents like acetic anhydride (B1165640) to form amides. nih.gov Amide derivatives can also be synthesized from the carboxyl group by first converting it to an acid chloride with thionyl chloride, followed by reaction with a corresponding amine. scholarsresearchlibrary.com

Schiff Base Formation : The amino group of PABA readily reacts with various aldehydes and ketones, typically in a solvent like methanol under reflux, to form imines, also known as Schiff bases. nih.govmdpi.commdpi.comnih.gov

Diazotization : The amino group can be converted to a diazonium salt, which can then be used in coupling reactions, for example, with phenols to form azo compounds. scholarsresearchlibrary.com

These fundamental reactions form the basis for creating a vast library of PABA derivatives, including hydrazides, triazoles, benzimidazoles, and metal complexes. nih.govmdpi.comresearchgate.net

Table 1: Common Synthetic Reactions for PABA Derivatization

| Reaction Type | Reactant(s) with PABA | Functional Group Modified | Product Class |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Carboxyl Group | Ester |

| Amidation | Acetic Anhydride | Amino Group | Amide |

| Amidation | Thionyl Chloride, then Amine | Carboxyl Group | Amide |

| Schiff Base Formation | Aldehyde or Ketone | Amino Group | Imine (Schiff Base) |

| Diazotization | Sodium Nitrite, HCl | Amino Group | Diazonium Salt |

| Hydrazide Formation | Hydrazine | Carboxyl Group (via ester) | Hydrazide |

The structural versatility of PABA makes it an excellent scaffold for the design and synthesis of novel analogues intended for biological probing and as potential therapeutic agents. nih.govmdpi.com By systematically modifying the PABA structure, researchers can investigate structure-activity relationships (SAR) and develop compounds with tailored biological activities. nih.gov For example, PABA analogues have been designed as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. nih.gov

The synthesis of these analogues often involves multi-step reaction sequences starting from PABA or its simple derivatives. researchgate.net For instance, hydrazide derivatives of PABA have been synthesized and further modified to create molecules with anti-inflammatory and anticancer properties. researchgate.net In one study, a PABA-based hydrazide was modified to improve its biological potential, leading to a second-generation molecule that showed greater efficiency in inhibiting pro-inflammatory signaling pathways. researchgate.net Another strategy involves a molecular hybridization approach, where PABA is combined with other pharmacophores, such as aromatic aldehydes, to create Schiff bases with potential antimicrobial and cytotoxic activities. mdpi.comnih.gov The synthesis of PABA/NO, an anticancer lead compound, and its analogues has been pursued to optimize its chemical properties and biological activity. nih.gov These efforts highlight how PABA serves as a foundational structure for generating diverse chemical probes to explore and modulate biological systems. nih.govscholarsresearchlibrary.com

Allantoin Paba Conjugate: Advanced Research Directions

Synthesis and Derivatization Strategies for Allantoin (B1664786) PABA

The creation of a conjugate between allantoin and p-aminobenzoic acid (PABA) necessitates the formation of a stable chemical bond, most plausibly an ester or an amide linkage. The development of synthetic pathways for such a conjugate would be a focal point of research, emphasizing innovation, efficiency, and sustainability.

Development of Novel Synthetic Pathways for Conjugate Formation

The synthesis of an Allantoin PABA conjugate, for which specific literature is not widely available, can be approached through established chemical reactions. One potential pathway involves the esterification of the carboxylic acid group of PABA with a hydroxyl group on the allantoin molecule. However, as allantoin does not possess a readily available hydroxyl group for direct esterification, derivatization of allantoin would be a necessary preliminary step.

A more direct approach would be the formation of an amide bond. The primary amino group of PABA can react with a carboxyl group, but allantoin itself lacks a carboxylic acid moiety. Therefore, synthetic strategies would likely focus on modifying either allantoin or PABA to introduce a suitable reactive group. For instance, the imidazolidine (B613845) ring of allantoin could potentially be opened or functionalized to create a site for amide bond formation with PABA.

Another novel approach could involve a multi-component reaction, where allantoin, PABA, and a linking molecule are combined in a one-pot synthesis. This could lead to the formation of a stable conjugate with a specific linkage. The development of such pathways would be a significant advancement in the synthesis of new cosmetic and pharmaceutical ingredients.

Exploration of Linkage Chemistries and Stereochemical Control

The nature of the linkage between allantoin and PABA is a critical determinant of the conjugate's stability, solubility, and biological activity. The two primary linkage chemistries to explore would be ester and amide bonds.

Ester Linkage: An ester bond could be formed between the carboxyl group of PABA and a hydroxyl group introduced onto the allantoin structure. Fischer-Speier esterification, using an acid catalyst, is a classic method. researchgate.net However, the conditions can be harsh. Milder methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or Steglich esterification, could be more suitable for these potentially sensitive molecules.

Amide Linkage: An amide bond would likely offer greater stability against hydrolysis compared to an ester bond. This could be achieved by activating the carboxylic acid of PABA to form an acid chloride or an activated ester, which would then react with an amino group on a modified allantoin molecule. nih.govnih.gov Modern peptide coupling reagents could also be employed for this purpose.

Allantoin possesses a chiral center at the C4 position of the imidazolidine ring. Therefore, stereochemical control during the synthesis of the this compound conjugate is a crucial consideration. The reaction conditions must be carefully optimized to prevent racemization of the chiral center in allantoin. The use of chiral catalysts or enzymes could be explored to achieve high stereoselectivity, ensuring the synthesis of a specific stereoisomer of the conjugate, which may have distinct biological properties.

Yield Optimization and Purity Enhancement in this compound Synthesis

Maximizing the yield and ensuring the high purity of the synthesized this compound conjugate are paramount for its potential application. A systematic approach to yield optimization would involve the investigation of various reaction parameters.

| Parameter | Factors to Investigate | Potential Impact |

| Solvent | Polarity, aprotic vs. protic | Can influence reaction rates and solubility of reactants. |

| Temperature | Varies depending on the reaction | Can affect reaction kinetics and selectivity. |

| Catalyst | Acid, base, or coupling agents | Choice of catalyst is crucial for reaction efficiency. |

| Reactant Ratio | Stoichiometry of allantoin derivative to PABA | Can drive the reaction to completion and minimize side products. |

| Reaction Time | Monitored by techniques like TLC or HPLC | Ensures the reaction proceeds to completion without degradation. |

Purity enhancement would rely on modern chromatographic techniques. High-performance liquid chromatography (HPLC) would be the method of choice for both analysis and purification. The development of a robust HPLC method would be essential to separate the this compound conjugate from unreacted starting materials, byproducts, and any potential isomers. Characterization of the purified product would then be carried out using spectroscopic methods to confirm its identity and purity.

Investigation of Green Chemistry Approaches in Conjugate Production

The principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact. eurekaselect.com The production of an this compound conjugate should ideally incorporate these principles.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Exploring biosynthetic routes for allantoin production. nih.gov |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water or other benign solvents, or exploring solvent-free reaction conditions. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions at lower temperatures. chemicalbook.com |

| Use of Catalysis | Employing recyclable catalysts to minimize waste. |

For instance, enzymatic catalysis could offer a highly selective and environmentally friendly alternative to traditional chemical methods for forming the ester or amide linkage. The use of natural deep eutectic solvents (NADES) as a reaction medium is another promising green chemistry approach. jsynthchem.com

Structural Characterization of this compound

The definitive confirmation of the this compound conjugate's structure is a critical step that relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular architecture of the newly synthesized compound.

Spectroscopic Elucidation of Conjugate Structure (e.g., 2D NMR, High-Resolution MS, FTIR)

A comprehensive spectroscopic analysis is essential to unequivocally determine the structure of the this compound conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would provide initial evidence of conjugate formation by identifying key functional groups. The appearance of a new ester or amide carbonyl stretching band, and shifts in the characteristic N-H and C=O stretching vibrations of the allantoin and PABA moieties, would indicate a successful reaction. For example, the amide C=O stretch typically appears in the region of 1630-1690 cm⁻¹. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of the conjugate, allowing for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments could further help to elucidate the structure and the nature of the linkage between the allantoin and PABA units.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR would be the most powerful tool for the detailed structural elucidation of the this compound conjugate.

¹H NMR: Would show the chemical shifts of all protons in the molecule. The formation of an ester or amide bond would lead to characteristic shifts in the signals of protons adjacent to the newly formed linkage.

¹³C NMR: Would provide information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon in the new ester or amide bond would be a key indicator of successful conjugation.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign the signals of the allantoin and PABA moieties.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which would be crucial for confirming the linkage point between the allantoin and PABA fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which would be valuable for determining the stereochemistry of the conjugate.

By combining the data from these spectroscopic techniques, the precise chemical structure, including the linkage type and stereochemistry, of the this compound conjugate can be unambiguously determined.

Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

Crystallographic analysis, primarily through single-crystal X-ray diffraction, serves as a definitive method for elucidating the precise three-dimensional structure of a molecule in its solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For the this compound conjugate, such an analysis would be crucial for understanding how the allantoin and p-aminobenzoic acid (PABA) moieties are spatially oriented relative to each other.

While a specific crystal structure for the this compound conjugate is not publicly available, analysis of its individual components provides a foundational understanding. The crystal structure of (S)-allantoin has been determined, offering a basis for computational modeling. nih.govresearchgate.net Similarly, the molecular assembly and solid-state structure of PABA have been studied, revealing that it forms hydrogen-bonded carboxylic acid dimers in its stable alpha-polymorph. nih.gov

A crystallographic investigation of the this compound conjugate would focus on:

Molecular Conformation: Determining the exact spatial arrangement of the atoms, including the planarity of the PABA ring and the conformation of the hydantoin (B18101) ring from the allantoin moiety.

Intermolecular Interactions: Identifying and characterizing the non-covalent interactions that stabilize the crystal lattice. These are expected to include a network of hydrogen bonds involving the carboxylic acid group of PABA, the amide and ureido groups of allantoin, and the aromatic amine of PABA. Pi-pi stacking interactions between the phenyl rings of adjacent PABA moieties are also likely to play a significant role in the crystal packing, similar to what is observed in crystals of alpha-PABA. nih.govwhiterose.ac.uk

Accurate, low-temperature X-ray crystal structure determinations are essential for understanding how molecules pack in the solid state, which can be influenced by the desire to minimize dipole moments and maximize stabilizing intermolecular forces. researchgate.net The data obtained from such an analysis would be invaluable for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of the conjugate.

Chiroptical Studies to Determine Enantiomeric Purity (if applicable)

Allantoin is a chiral molecule, existing as (R)- and (S)-enantiomers. researchgate.net Consequently, the this compound conjugate is also chiral, assuming the synthesis starts from an enantiomerically pure form of allantoin. The determination of enantiomeric purity is critical in pharmaceutical and cosmetic applications, as different enantiomers can exhibit distinct biological activities. libretexts.org

Chiroptical studies are essential for confirming the absolute configuration and quantifying the enantiomeric purity of the conjugate. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for assigning the absolute configuration of chiral molecules. nih.govnih.gov By comparing the experimentally measured ECD spectrum of a sample with spectra computed for the known (R) and (S) configurations, the absolute configuration of the dominant enantiomer can be unequivocally determined. nih.govnih.gov This "proof-of-principle" has been successfully demonstrated for the enantiomers of allantoin itself, where computational methods based on time-dependent density functional theory (TDDFT) accurately predicted the known absolute configurations. nih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. It provides complementary information to ECD and can also be used to assign absolute configurations. nih.gov

For the this compound conjugate, these studies would be applicable if the synthesis is intended to be stereospecific. The analysis would verify the success of the synthesis in producing a single enantiomer and quantify any potential racemization.

Table 1: Chiroptical Techniques for Enantiomeric Purity Analysis

| Technique | Principle of Measurement | Primary Application for this compound |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Measures the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. | Determination of absolute configuration (R vs. S) and confirmation of enantiomeric purity. nih.govnih.gov |

| Optical Rotatory Dispersion (ORD) | Measures the rotation of the plane of polarized light as a function of wavelength. | Supports the assignment of absolute configuration and provides complementary chiroptical data. nih.gov |

Mechanistic Investigations of this compound

Synergistic or Antagonistic Effects of Allantoin and PABA Moieties within the Conjugate

The conjugation of allantoin and PABA into a single molecule creates the potential for synergistic effects, where the combined activity is greater than the sum of the individual parts. Allantoin is well-regarded for its healing, soothing, and anti-irritating properties. akema.it It can form complexes and salts that synergize the activity of other therapeutic substances while reducing their irritating side effects. akema.it PABA is a well-known UV-absorbing agent.

A potential synergistic mechanism for the this compound conjugate in a dermatological context could involve a dual-action process:

UV Protection: The PABA moiety absorbs UV radiation, protecting the skin from its damaging effects.

Soothing and Healing: The allantoin moiety simultaneously works to soothe the skin and mitigate any irritation that might arise from UV exposure or other environmental stressors. This is consistent with allantoin's known ability to stimulate healthy tissue formation. akema.it

Conversely, antagonistic effects, where one moiety hinders the action of the other, must also be considered. For example, the covalent linkage could sterically hinder the PABA moiety from optimally absorbing UV radiation or prevent the allantoin moiety from effectively binding to its biological targets. Mechanistic studies are required to determine whether the net effect is synergistic, additive, or antagonistic.

Impact of Conjugation on Bioavailability and Cellular Uptake Mechanisms (in model systems)

The bioavailability and cellular uptake of a compound are governed by its physicochemical properties, such as size, charge, solubility, and lipophilicity. Covalently linking allantoin and PABA significantly alters these properties compared to the individual molecules. This conjugation is expected to impact how the molecule permeates biological membranes and enters cells.

Cellular uptake generally occurs through mechanisms such as passive diffusion or active transport processes, including endocytosis. nih.gov Endocytosis is a process where cells internalize molecules by engulfing them and includes several pathways such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. beilstein-journals.org The specific pathway utilized often depends on the molecule's properties and the cell type being studied. beilstein-journals.orgrsc.org

Investigations in model systems (e.g., cell cultures) would be necessary to:

Determine the primary mechanism of cellular entry for the this compound conjugate.

Quantify the rate and efficiency of its uptake compared to free allantoin and free PABA.

Understand how conjugation affects its distribution within intracellular compartments.

For instance, studies could use fluorescently labeled conjugates to visualize uptake and employ specific inhibitors of endocytotic pathways to identify the dominant mechanism of internalization. rsc.org

Molecular Interactions with Specific Enzyme Systems and Biochemical Pathways

Both allantoin and PABA are biologically active molecules known to participate in or interact with biochemical pathways.

Allantoin: As a key intermediate in purine (B94841) catabolism, allantoin is intrinsically linked to the ureide pathway in many organisms. nih.gov In plants, it has been shown to accumulate under stress and can activate abscisic acid (ABA) production and jasmonate (JA) signaling pathways, which are crucial for stress responses. nih.gov

PABA: Research has indicated that PABA can interact with enzymes involved in nucleic acid metabolism, such as deoxyribonuclease, and may modulate its activity, particularly after exposure to radiation. iaea.org

The this compound conjugate could potentially interact with these same pathways, but its activity would be modified. The larger, conjugated structure might alter its binding affinity and specificity for enzymes and receptors. For example, the conjugate could act as a competitive or non-competitive inhibitor for enzymes in the purine degradation pathway. It is also possible that the conjugate interacts with entirely new biological targets not recognized by the individual components. Investigating these interactions at a molecular level is key to understanding the conjugate's full biological activity profile.

Role in Oxidative Stress Modulation and Reactive Species Quenching at a Molecular Level

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in skin aging and various pathologies. mdpi.com Allantoin has been identified as a potential marker and modulator of oxidative stress. nih.govmdpi.com The presence of allantoin in human plasma and urine is partly a result of the non-enzymatic oxidation of uric acid by ROS, making its levels an indicator of oxidative stress. nih.gov